molecular formula C18H13N7O4 B4585090 [5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER

[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER

Cat. No.: B4585090
M. Wt: 391.3 g/mol
InChI Key: HQQYLDMKBXUVJT-UHFFFAOYSA-N
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Description

[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER: is a complex organic compound characterized by its unique structure, which includes a pyrazolo-triazolo-pyrimidine core fused with a furan ring and a nitrophenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-triazolo-pyrimidine core, followed by the introduction of the furan ring and the nitrophenyl ether group. Key steps include cyclization reactions, nucleophilic substitutions, and etherification reactions under controlled conditions.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and purity. This involves the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed under controlled temperatures and pressures.

Major Products:

    Oxidation: Products may include furanones and nitrophenols.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structure.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of [5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic pathways, where the compound acts as an inhibitor or modulator.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio phenoxyacetic acid: A compound with similar structural complexity and potential biological activity.

Properties

IUPAC Name

10-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O4/c1-23-17-14(8-20-23)18-21-16(22-24(18)10-19-17)15-7-6-13(29-15)9-28-12-4-2-11(3-5-12)25(26)27/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQYLDMKBXUVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER

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